molecular formula C8H6ClN3S2 B2676281 2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine CAS No. 338761-26-5

2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine

Cat. No.: B2676281
CAS No.: 338761-26-5
M. Wt: 243.73
InChI Key: QPIVOXRXGWFUEK-UHFFFAOYSA-N
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Description

2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that contains a thiadiazole ring and a pyridine ring. The compound is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring, which is a versatile scaffold, allows the compound to interact strongly with biological targets and exhibit a broad spectrum of activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 2-mercaptopyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.

    Substitution: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: The compound has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine can be compared with other thiadiazole-containing compounds, such as:

    5-Chloro-1,2,3-thiadiazole-4-carbaldehyde: A precursor in the synthesis of the compound.

    2-Mercaptopyridine: Another precursor used in the synthesis.

    Thiadiazole derivatives: Compounds with similar structures that exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

The uniqueness of this compound lies in its specific combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-4-(pyridin-2-ylsulfanylmethyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-8-6(11-12-14-8)5-13-7-3-1-2-4-10-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIVOXRXGWFUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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